molecular formula C12H19NO B2454931 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one CAS No. 1156926-61-2

1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Cat. No.: B2454931
CAS No.: 1156926-61-2
M. Wt: 193.29
InChI Key: CHSMIYCMKWULLX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2,10-11H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMIYCMKWULLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2CCCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction typically requires a basic medium, such as sodium hydroxide or potassium hydroxide, and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one exhibits antimicrobial and antifungal activities. These properties are attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes.

Anticancer Potential

The compound has been studied for its potential anticancer effects. In vitro studies have shown that derivatives of decahydroisoquinoline can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the modulation of signaling pathways involved in cell proliferation and survival .

Therapeutic Agent for Neurological Disorders

Recent research has highlighted the potential of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Compounds derived from this scaffold have been identified as positive allosteric modulators of dopamine receptors, which are crucial in the treatment of these conditions. For example, studies have demonstrated that certain derivatives can enhance dopaminergic signaling, thereby improving motor function in animal models of Parkinson's disease .

Alzheimer's Disease

The compound is also being investigated for its role in treating Alzheimer's disease. Its ability to modulate neurotransmitter systems may help alleviate cognitive impairments associated with this condition. Preclinical studies suggest that it could improve memory and cognitive function by enhancing cholinergic transmission .

Case Studies

StudyFocusFindings
SARS Protease Inhibition Investigated the inhibitory effects on SARS chymotrypsin-like proteaseConfirmed moderate inhibitory activity with specific IC50 values indicating potential as an antiviral scaffold .
Parkinson's Disease Model Evaluated locomotor activity in humanized D1 receptor knock-in miceDemonstrated significant improvement in motor symptoms when treated with compounds derived from the decahydroisoquinoline scaffold .
Cognitive Impairment Assessed effects on cognitive function in Alzheimer's modelsShowed enhancement in memory tasks correlating with increased cholinergic activity .

Comparison with Similar Compounds

1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

Q & A

Q. What are the common synthetic routes for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one, and how are purity and structural integrity ensured?

The compound is typically synthesized via condensation reactions, often involving decahydroisoquinoline derivatives and α,β-unsaturated carbonyl precursors. Key steps include:

  • Purification : Recrystallization or column chromatography to isolate the product from by-products .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement due to its robustness in handling high-resolution data and twinned crystals. Key parameters include R-factors (<0.05 for high quality) and data-to-parameter ratios (>15 for reliability) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reconcile discrepancies with experimental spectroscopic data?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, vibrational frequencies, and NMR chemical shifts. Discrepancies between experimental and computed UV-Vis or IR spectra often arise from solvent effects or anharmonicity. Hybrid approaches combine implicit solvation models (e.g., PCM) with scaled vibrational frequencies to improve accuracy .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

  • Functional group substitution : Compare derivatives with halogenated (e.g., -F, -Cl) or methoxy substituents to assess impacts on binding affinity .
  • Biological assays : Measure IC₅₀ values against target enzymes (e.g., urease) or cancer cell lines, correlating activity with electronic properties (e.g., HOMO-LUMO gaps) .

Q. How do hydrogen-bonding patterns influence crystal packing, and what graph-set analyses are relevant?

Hydrogen bonds (e.g., O–H···N or C–H···O) dictate supramolecular assembly. Graph-set notation (e.g., R₂²(8) for cyclic dimers) categorizes motifs. For example, dihedral angles between aromatic rings (7.14°–56.26°) and intermolecular distances (2.5–3.0 Å) are critical for stability .

Q. What methodologies are used to resolve contradictions in reaction optimization (e.g., low yield or side products)?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
  • Mechanistic studies : Use in-situ FT-IR or LC-MS to monitor intermediate formation and adjust reaction pathways .

Q. How are mechanical properties (e.g., elasticity) modeled using molecular mechanics for materials science applications?

Force fields (e.g., COMPASS) simulate stress-strain behavior. Key outputs include Young’s modulus and Poisson’s ratio, which correlate with molecular rigidity from conjugated π-systems or steric hindrance .

Data Contradiction Analysis

Q. How are inconsistencies between experimental and computational spectral data addressed?

  • Vibrational mode assignment : Re-examine scaling factors for DFT-calculated frequencies.
  • Solvent corrections : Apply explicit solvent models (e.g., COSMO) to NMR chemical shift calculations .

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